molecular formula C21H22N4O B2857920 2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108267-98-5

2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2857920
CAS No.: 2108267-98-5
M. Wt: 346.434
InChI Key: KXINLZZVHQPYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, a bicyclic scaffold with diverse pharmacological applications. Structurally, it features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-methylphenyl group and at the 7-position with a phenylethylamino side chain. These substitutions are critical for modulating target affinity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(4-methylphenyl)-7-(2-phenylethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-7-9-17(10-8-15)18-13-19-21(26)23-14-20(25(19)24-18)22-12-11-16-5-3-2-4-6-16/h2-10,13,20,22H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXINLZZVHQPYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is highly tunable, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Compound Name Key Substituents Biological Activity Physicochemical Properties Reference
Target Compound 2-(4-Methylphenyl), 7-(Phenylethylamino) Insufficient direct data Predicted: Moderate lipophilicity (logP ~3.5), moderate solubility in organic solvents N/A
2-(2-Ethoxyphenyl)-7-((Methylsulfonyl)methyl)-... 2-Ethoxyphenyl, 7-(Methylsulfonyl)methyl Alphavirus protease inhibition (IC₅₀ = 1.2 µM) m.p. 198°C; HPLC purity >99%
VU0462807 2-(Phenoxymethyl), acetylated exocyclic amide mGlu5 PAM (EC₅₀ = 45 nM); efficacy in hyperlocomotion rat model Enhanced solubility (logD = 1.8), MW = 364.4 g/mol
(S)-7-Methyl-3-(4-(Methylsulfonyl)benzyl)-5-(4-Trifluoromethylphenyl)-... 3-(Methylsulfonylbenzyl), 5-(Trifluoromethylphenyl), 7-Methyl Not explicitly stated; likely CNS-targeted (high logP ~4.2) MW = 443.15 g/mol; synthesized via Negishi coupling (46% yield)
2-Amino-5-(4-Nitrophenyl)-3-[(E)-(4-Hydroxyphenyl)diazenyl]-... 5-(4-Nitrophenyl), 3-(Hydroxyphenyldiazenyl) Antimicrobial (vs. Fusarium graminearum; 50 µg/mL) MW = 393.36 g/mol; orange solid
mGluR2 NAM Derivatives Varied aryl/heteroaryl groups at 2- and 7-positions mGluR2 NAM (IC₅₀ < 100 nM for lead compounds) Optimized for blood-brain barrier penetration (clogP = 2.5–3.5)

Key Findings from Comparative Analysis

Substituent-Driven Target Selectivity: The phenylethylamino group in the target compound may enhance binding to aminergic receptors (e.g., GPCRs) via hydrophobic/π-π interactions, analogous to mGluR2 NAMs . Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but reduce solubility, whereas polar groups (e.g., methylsulfonyl in ) balance lipophilicity and target affinity.

Synthetic Flexibility :

  • The core scaffold is synthesized via multicomponent reactions (e.g., ) or cyclization of β-amidomethyl vinyl sulfones (). The target compound likely follows similar protocols, with yields >60% after chromatography .

Activity-Property Relationships :

  • mGlu5 PAMs (e.g., VU0462807 ) require moderate lipophilicity (logD <2) for CNS exposure, while protease inhibitors (e.g., ) tolerate higher logP values (>3.5).
  • Antimicrobial activity () correlates with electron-deficient aromatic rings (e.g., nitro groups) that disrupt microbial membranes .

Contradictions and Gaps: While mGluR2 NAMs and mGlu5 PAMs share the same core, their substituents dictate opposing modulatory effects, emphasizing the need for precise structural optimization . No direct data exist for the target compound’s pharmacokinetics or toxicity, necessitating further profiling.

Q & A

Q. How can microwave-assisted synthesis improve the scalability of pyrazolo[1,5-a]pyrazine derivatives?

  • Case Study : Microwave irradiation reduced reaction times by 80% for similar compounds, achieving yields >90% with reduced side products .
  • Parameters : Power (300–600 W), solvent dielectric constant (e.g., DMSO > ethanol), and controlled cooling to prevent decomposition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.